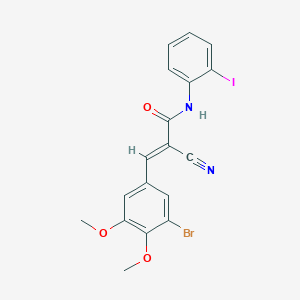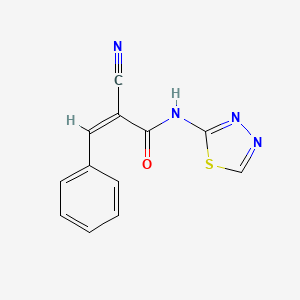
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is a heterocyclic compound that features a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-cyanoacetamide with phenyl isothiocyanate to form the intermediate, which is then cyclized to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the thiadiazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and has been tested against various bacterial strains.
Medicine: It has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been shown to induce apoptosis by inhibiting key enzymes involved in cell cycle regulation . The thiadiazole ring plays a crucial role in binding to these enzymes and disrupting their function.
相似化合物的比较
Similar Compounds
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide: Known for its antimicrobial and anticancer properties.
2-amino-1,3,4-thiadiazole: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Shows selective activity against certain cancer cell lines.
Uniqueness
This compound stands out due to its unique combination of a cyano group and a thiadiazole ring, which imparts distinct chemical reactivity and biological activity
属性
IUPAC Name |
(Z)-2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS/c13-7-10(6-9-4-2-1-3-5-9)11(17)15-12-16-14-8-18-12/h1-6,8H,(H,15,16,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLBCHIQSACVGE-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
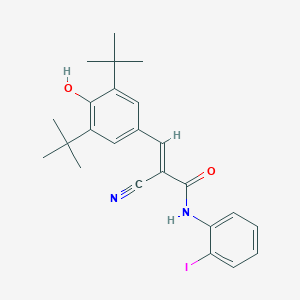
![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)
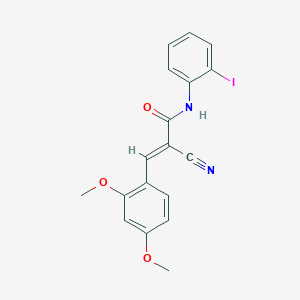
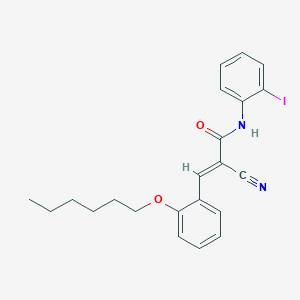
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)
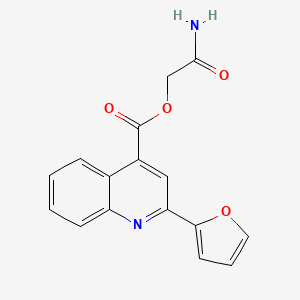
![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466849.png)
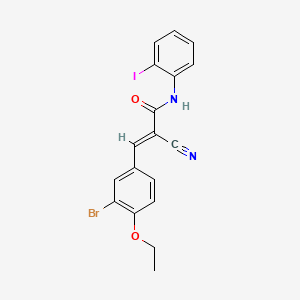
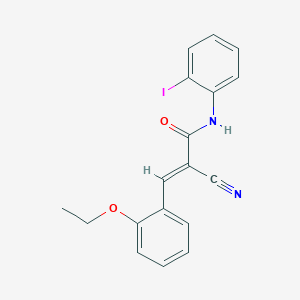
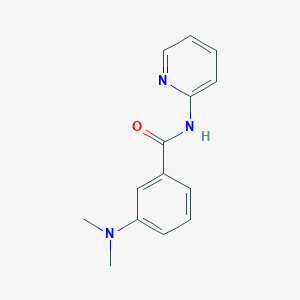
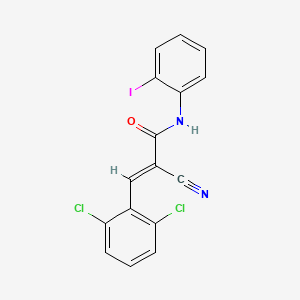
![1-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7466881.png)
